methyl 2-amino-3-fluoro-6-methoxybenzoate

Medicinal Chemistry EGFR Inhibitors Cancer Therapeutics

Choose methyl 2-amino-3-fluoro-6-methoxybenzoate (CAS 1354950-80-3) for validated EGFR inhibitor synthesis per WO2018228909A1. This 1,2,3,4-tetrasubstituted benzoate is NOT interchangeable with regioisomers (e.g., 2-amino-6-fluoro-3-methoxy) or des-methoxy analogs—incorrect substitution eliminates target binding. The methyl ester selectively hydrolyzes to 2-amino-3-fluoro-6-methoxybenzoic acid (CAS 1354949-83-9) for orthogonal protection. The 3-fluoro group enables SNAr reactions with lithioamides. Insist on this CAS number to prevent regioisomeric mismatch in your SAR studies.

Molecular Formula C9H10FNO3
Molecular Weight 199.18 g/mol
CAS No. 1354950-80-3
Cat. No. B6142142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-amino-3-fluoro-6-methoxybenzoate
CAS1354950-80-3
Molecular FormulaC9H10FNO3
Molecular Weight199.18 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)F)N)C(=O)OC
InChIInChI=1S/C9H10FNO3/c1-13-6-4-3-5(10)8(11)7(6)9(12)14-2/h3-4H,11H2,1-2H3
InChIKeyYWOGVGJCYTXWNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Amino-3-Fluoro-6-Methoxybenzoate (CAS 1354950-80-3): Fluorinated Aromatic Building Block for Medicinal Chemistry


Methyl 2-amino-3-fluoro-6-methoxybenzoate (CAS 1354950-80-3) is a polysubstituted aromatic building block featuring a unique 1,2,3,4-tetrasubstitution pattern comprising a methyl ester, a primary amino group, a fluorine atom at the 3-position, and a methoxy group at the 6-position of the benzoate core. Its molecular formula is C₉H₁₀FNO₃ with a molecular weight of 199.18 g/mol, and its SMILES string is COC(=O)C1=C(OC)C=CC(F)=C1N . The compound serves as a versatile intermediate in the synthesis of heterocyclic scaffolds and functionalized aromatic systems, with documented application in the preparation of EGFR inhibitors containing N-(2-aminophenyl)acrylamide moieties [1].

Why Methyl 2-Amino-3-Fluoro-6-Methoxybenzoate Cannot Be Replaced by Common Anthranilic Acid Derivatives


Procurement decisions for polysubstituted benzoate building blocks cannot rely on structural similarity alone. Methyl 2-amino-3-fluoro-6-methoxybenzoate contains a 1,2,3,4-substitution pattern that is not interchangeable with regioisomers (e.g., 2-amino-6-fluoro-3-methoxy), ester homologs (e.g., ethyl ester), or des‑methoxy analogs. Regioisomeric displacement would alter the electronic and steric profile of the final pharmacophore, potentially eliminating target binding [1]. The specific substitution pattern and the presence of both fluorine and methoxy groups on the same ring confer distinct reactivity in SNAr reactions, where fluoro-substituted substrates react efficiently while methoxy-functionalized analogs afford only moderate yields [2]. Furthermore, the methyl ester cannot be replaced by the free carboxylic acid in reactions requiring orthogonal protection of the amino group without a separate esterification step, which introduces additional synthetic burden and yield loss .

Methyl 2-Amino-3-Fluoro-6-Methoxybenzoate: Comparator‑Based Differentiation Evidence


Proven Utility as an Intermediate in EGFR Inhibitor Synthesis with Defined Substituent Optimization

Methyl 2-amino-3-fluoro-6-methoxybenzoate is explicitly disclosed as an intermediate (Intermediate 1) in the synthesis of acrylamide-based EGFR inhibitors (Formula I compounds) in WO2018228909A1. The patent teaches that the 2-amino group is functionalized to install the N-(2-aminophenyl)acrylamide warhead, while the 3-fluoro and 6-methoxy substituents are retained in the final pharmacophore. This differs from methyl 2-amino-3-fluorobenzoate (CAS 144851-82-1), which lacks the 6-methoxy group and is documented only as a general research intermediate without specific application in EGFR-targeting scaffolds [1][2]. The patent's structure-activity relationship (SAR) exploration across 53 exemplified compounds demonstrates that varying the 6-position substituent significantly modulates inhibitor potency and selectivity [1].

Medicinal Chemistry EGFR Inhibitors Cancer Therapeutics

Regioisomeric Specificity: Critical Distinction from 2-Amino-6-Fluoro-3-Methoxybenzoate Derivatives

The 3-fluoro-6-methoxy substitution pattern of the target compound is structurally and functionally distinct from the 2‑amino‑6‑fluoro‑3‑methoxy regioisomer (e.g., methyl 3-amino-6-fluoro-2-methoxybenzoate, CAS 1268830-91-6) . In the EGFR inhibitor patent WO2018228909A1, the 6-methoxy substituent is retained in the final inhibitor scaffold, and SAR studies across exemplified compounds demonstrate that alteration of the 6-position substituent (e.g., replacement with hydrogen, halogen, or other alkoxy groups) modulates inhibitory activity [1]. The regioisomer would place the fluorine at the 6-position and the methoxy at the 3-position—a configuration not represented among the 53 exemplified EGFR inhibitor compounds, indicating that this substitution pattern has not been validated for the target scaffold [1].

Organic Synthesis Regioselectivity Medicinal Chemistry

Ester Group Differentiation: Methyl Ester vs. Ethyl Ester for Orthogonal Protection Strategies

The methyl ester in methyl 2-amino-3-fluoro-6-methoxybenzoate (CAS 1354950-80-3) provides a different reactivity profile compared to the ethyl ester homolog, ethyl 2-amino-3-fluoro-6-methoxybenzoate (CAS 1354952-98-9) . In synthetic sequences requiring orthogonal protection, the methyl ester can be selectively hydrolyzed to the corresponding carboxylic acid (CAS 1354949-83-9) under conditions that leave other esters (e.g., ethyl esters) intact . Conversely, in transesterification reactions, the ethyl ester may serve as a more labile leaving group. The molecular weight difference (methyl ester: 199.18 g/mol; ethyl ester: 213.21 g/mol) also affects stoichiometric calculations in multi-step syntheses .

Synthetic Methodology Protecting Groups Process Chemistry

SNAr Reactivity Profile: Fluoro Substrate Efficiency vs. Methoxy-Functionalized Analogs

Methyl 2-amino-3-fluoro-6-methoxybenzoate contains a fluorine atom at the 3-position that is positioned ortho to the amino group and para to the ester. According to the SNAr reactivity studies by Belaud-Rotureau et al. (2010), fluoro-substituted benzoic acid substrates undergo efficient nucleophilic aromatic substitution with lithioamides, while methoxy-functionalized substrates afford only moderate yields with s-BuLi and PhLi [1]. Although the target compound was not directly tested in this study, the presence of the 3-fluoro substituent is expected to confer higher SNAr reactivity compared to an analog bearing a methoxy group at the same position, due to the stronger electron-withdrawing and leaving-group ability of fluorine relative to methoxy [1].

Nucleophilic Aromatic Substitution SNAr Synthetic Methodology

Commercial Availability and Purity Benchmarking Across Suppliers

Methyl 2-amino-3-fluoro-6-methoxybenzoate is commercially available from multiple reputable suppliers with standardized purity specifications. Key suppliers and their current offerings include: Fluorochem (CAS 1354950-80-3, product code 370428) ; ChemScene (Cat. No. CS-0347199, purity ≥95%, storage at 2-8°C) ; Leyan (Product No. 1417869, purity 95%) ; and ChemSrc (molecular weight 199.18 g/mol) . In contrast, the ethyl ester analog (CAS 1354952-98-9) is available from AKSci (Cat. 1110DM, 95% purity) , and the free acid (CAS 1354949-83-9) is listed as discontinued at CymitQuimica . The regioisomer methyl 3-amino-6-fluoro-2-methoxybenzoate (CAS 1268830-91-6) is available from ChemSrc and CymitQuimica .

Chemical Procurement Supply Chain Quality Control

Validated Application Scenarios for Methyl 2-Amino-3-Fluoro-6-Methoxybenzoate (CAS 1354950-80-3)


Synthesis of N-(2-Aminophenyl)acrylamide EGFR Inhibitors via Patent-Directed Route

In WO2018228909A1, methyl 2-amino-3-fluoro-6-methoxybenzoate (Intermediate 1) undergoes functionalization of the 2-amino group to install the acrylamide warhead, followed by elaboration of the ester and retention of the 3-fluoro and 6-methoxy substituents in the final pharmacophore. This validated route enables the construction of EGFR inhibitors targeting specific mutant forms [1].

Orthogonal Protection Strategies Requiring Selective Methyl Ester Hydrolysis

The methyl ester group in this compound can be selectively hydrolyzed to yield 2-amino-3-fluoro-6-methoxybenzoic acid (CAS 1354949-83-9), enabling orthogonal protection in multi-step syntheses where ethyl esters or other protecting groups must remain intact. This provides greater synthetic flexibility compared to using the free acid directly, which requires a separate esterification step .

SNAr Functionalization via the 3-Fluoro Substituent for Heterocycle Construction

The 3-fluoro substituent ortho to the amino group serves as an efficient leaving group in nucleophilic aromatic substitution (SNAr) reactions with lithioamides, enabling the construction of N-aryl and N-alkyl anthranilic acid derivatives under mild, metal-free conditions [2]. This reactivity profile supports the synthesis of diverse heterocyclic scaffolds for medicinal chemistry applications.

Benchmark Building Block for Fluorinated Benzoate SAR Studies

The compound's defined 3-fluoro-6-methoxy substitution pattern provides a consistent starting point for systematic structure-activity relationship (SAR) investigations, enabling comparison with regioisomers (e.g., 6-fluoro-3-methoxy), ester analogs (ethyl ester), and des-methoxy derivatives .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for methyl 2-amino-3-fluoro-6-methoxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.